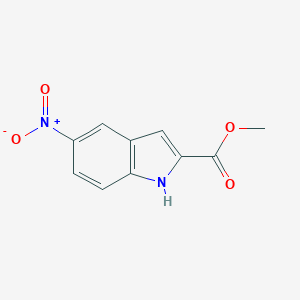

Methyl 5-nitro-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-nitro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-10(13)9-5-6-4-7(12(14)15)2-3-8(6)11-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZVWKVAXNDAIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476195 | |

| Record name | METHYL 5-NITRO-1H-INDOLE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157649-56-4 | |

| Record name | METHYL 5-NITRO-1H-INDOLE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Functionalization of Methyl 5 Nitro 1h Indole 2 Carboxylate

Reduction Reactions of the Nitro Group

The nitro group at the C5 position of Methyl 5-nitro-1H-indole-2-carboxylate is a key functional handle, readily undergoing reduction to an amino group. This transformation is fundamental for creating intermediates used in the synthesis of more complex molecules.

Catalytic Reduction to Aminoindoles

The conversion of the 5-nitro group to a 5-amino group is most commonly achieved through catalytic hydrogenation. This method is valued for its efficiency and clean reaction profiles. Various catalytic systems have been employed for the reduction of aromatic nitro compounds, which are applicable to this specific indole (B1671886) derivative. The reaction typically involves a metal catalyst and a hydrogen source.

Commonly used catalysts include platinum, palladium, and nickel, often supported on carbon (Pd/C). The hydrogen source can be hydrogen gas (H₂) or transfer hydrogenation reagents like hydrazine (B178648) or ammonium (B1175870) formate. The choice of catalyst and conditions can be tuned to achieve high yields of the desired 5-aminoindole (B14826) product, which is a valuable precursor for further derivatization.

Table 1: General Conditions for Catalytic Reduction of Aromatic Nitro Groups

| Catalyst | Hydrogen Source | Solvent | Typical Temperature |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol, Methanol, Ethyl Acetate | Room Temperature |

| Platinum(IV) Oxide (PtO₂) | Hydrogen Gas (H₂) | Acetic Acid, Ethanol | Room Temperature |

| Raney Nickel | Hydrogen Gas (H₂) | Ethanol | Room - 50°C |

| Iron (Fe) | Acetic Acid / HCl | Ethanol / Water | Reflux |

Mechanistic Studies of Nitro Reduction Pathways

The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates. nih.gov The precise pathway can vary depending on the catalyst and reaction conditions, but a general mechanism is widely accepted. researchgate.netorientjchem.org

The transformation typically follows one of two main routes: the direct hydrogenation pathway or a condensation pathway. researchgate.net

Direct Hydrogenation Pathway: The nitro group (R-NO₂) is sequentially reduced. The first two-electron reduction yields a nitroso intermediate (R-NO). nih.govorientjchem.org This species is highly reactive and is rapidly reduced further to a hydroxylamine (B1172632) intermediate (R-NHOH). nih.govmdpi.com A final reduction step converts the hydroxylamine to the corresponding amine (R-NH₂). orientjchem.orgmdpi.com The nitroso intermediate is often difficult to detect because its reduction is much faster than the initial reduction of the nitro group. nih.gov

Condensation Pathway: Under certain conditions, the nitroso and hydroxylamine intermediates can react with each other to form condensation products, such as azoxy (R-N=N(O)-R), azo (R-N=N-R), and hydrazo (R-NH-NH-R) compounds. These species can then be further reduced to the final amine product.

For catalytic hydrogenation, the reaction occurs on the surface of the metal catalyst where hydrogen is adsorbed. orientjchem.org The mechanism involves the stepwise addition of hydrogen atoms to the nitrogen-oxygen bonds until the fully reduced amino group is formed. mdpi.com

Ester Hydrolysis and Carboxylic Acid Derivatives

The methyl ester group at the C2 position can be hydrolyzed to the corresponding carboxylic acid, 5-nitro-1H-indole-2-carboxylic acid. This reaction is a standard transformation, typically achieved under acidic or basic conditions. google.comkhanacademy.org

Base-catalyzed hydrolysis, or saponification, is commonly performed using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture yields the final carboxylic acid. khanacademy.org

Acid-catalyzed hydrolysis is an equilibrium process that requires the use of excess water to drive the reaction to completion. google.comkhanacademy.org It is often carried out with a strong mineral acid such as hydrochloric acid or sulfuric acid in an aqueous medium.

In one documented synthesis, hydrolysis of the ethyl ester analogue of this compound occurred during an N-methylation reaction, leading directly to 1-methyl-5-nitro-1H-indole-2-carboxylic acid when the reaction was quenched with water and acidified. chemicalbook.com

Table 2: Conditions for Ester Hydrolysis

| Reaction Type | Reagents | Solvent | Outcome |

| Base-Catalyzed Hydrolysis | Sodium Hydroxide (NaOH) | Water / Alcohol | 5-nitro-1H-indole-2-carboxylate salt |

| Acid-Catalyzed Hydrolysis | Hydrochloric Acid (HCl) | Water | 5-nitro-1H-indole-2-carboxylic acid |

Functionalization at Various Positions of the Indole Core

The indole ring of this compound is susceptible to various functionalization reactions, primarily through electrophilic substitution.

Alkylation and Acylation Studies

Alkylation and acylation of the indole core can occur at either the N1 nitrogen or at carbon atoms of the ring. The most common site for these reactions is the nitrogen atom due to the acidity of the N-H proton.

N-Alkylation/N-Acylation: Deprotonation of the indole nitrogen with a suitable base (e.g., sodium hydride) generates a nucleophilic indolide anion. This anion readily reacts with alkylating agents (e.g., alkyl halides like iodomethane) or acylating agents (e.g., acid chlorides) to yield N-substituted derivatives. chemicalbook.com

C-Alkylation/C-Acylation (Friedel-Crafts Reactions): The Friedel-Crafts reaction allows for the introduction of alkyl or acyl groups onto the aromatic ring. libretexts.orgopenstax.org These reactions require a Lewis acid catalyst, such as aluminum chloride (AlCl₃). openstax.orgmasterorganicchemistry.com The electrophile (a carbocation for alkylation or an acylium ion for acylation) is attacked by the electron-rich indole ring. libretexts.orgyoutube.com However, the presence of the electron-withdrawing nitro and ester groups on the benzene (B151609) and pyrrole (B145914) rings, respectively, deactivates the molecule towards electrophilic attack, often requiring forcing conditions for C-alkylation or C-acylation. openstax.orgacs.org

Table 3: General Conditions for Alkylation and Acylation

| Reaction Type | Position | Reagents | Catalyst/Base | Electrophile Source |

| N-Alkylation | N1 | Sodium Hydride (NaH) | N/A | Alkyl Halide (e.g., CH₃I) |

| Friedel-Crafts Alkylation | C3, C4, C6, C7 | Alkyl Halide (R-Cl) | Lewis Acid (e.g., AlCl₃) | Carbocation (R⁺) |

| Friedel-Crafts Acylation | C3, C4, C6, C7 | Acyl Chloride (RCOCl) | Lewis Acid (e.g., AlCl₃) | Acylium Ion (RCO⁺) |

Halogenation and Other Electrophilic Substitutions

Electrophilic aromatic substitution is a hallmark reaction of aromatic systems like indoles. lumenlearning.com Besides alkylation and acylation, other electrophiles can be introduced onto the ring.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the indole nucleus is a common transformation. libretexts.org The reaction typically proceeds with a halogen (e.g., Br₂) and may require a Lewis acid catalyst (e.g., FeBr₃) to increase the electrophilicity of the halogen. lumenlearning.commasterorganicchemistry.com The electron-withdrawing nature of the existing nitro and ester groups will direct incoming electrophiles to specific positions on the benzene ring (C4, C6, or C7), away from the deactivating influence of the nitro group at C5.

Nitration and Sulfonation: Further nitration (using nitric acid and sulfuric acid) or sulfonation (using fuming sulfuric acid) are classic electrophilic aromatic substitution reactions. masterorganicchemistry.comyoutube.com The active electrophiles are the nitronium ion (NO₂⁺) and sulfur trioxide (SO₃), respectively. masterorganicchemistry.comyoutube.com The strong deactivation of the ring by the existing nitro group makes these subsequent substitutions challenging and requires harsh reaction conditions.

Introduction of Heterocyclic Moieties

The indole core, particularly when functionalized with an electron-withdrawing nitro group, can be derivatized to incorporate additional heterocyclic rings. These modifications can dramatically alter the molecule's biological activity and physicochemical properties. Common strategies involve reactions at the C3-position or the construction of fused ring systems.

One prevalent method involves the Knoevenagel condensation of an intermediate indole-3-carbaldehyde with an active methylene (B1212753) compound. The required aldehyde can be synthesized from this compound via Vilsmeier-Haack formylation. The subsequent condensation with a heterocyclic partner, such as rhodanine (B49660) (2-thioxothiazolidin-4-one), introduces a new heterocyclic moiety at the C3-position. This reaction is a cornerstone in the synthesis of hybrid molecules. nih.gov

Another approach is the direct construction of a fused heterocycle onto the indole frame. For instance, the reaction of an indole with sulfur and an alkyne under acidic conditions can yield a thieno[2,3-b]indole system. nih.gov This method forges new carbon-sulfur and carbon-carbon bonds, effectively expanding the indole's core structure.

| Step | Starting Material | Reagents | Product | Description |

|---|---|---|---|---|

| 1. Formylation | This compound | POCl₃, DMF | Methyl 3-formyl-5-nitro-1H-indole-2-carboxylate | Introduction of an aldehyde group at the C3 position. |

| 2. Condensation | Methyl 3-formyl-5-nitro-1H-indole-2-carboxylate | Rhodanine, Piperidine | Methyl 5-nitro-3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate | Formation of a new heterocyclic system attached to the indole core. |

Advanced Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering precise control over molecular construction. For indole scaffolds, these reactions typically require a halogenated precursor to act as the electrophilic partner.

Suzuki-Miyaura and Buchwald-Hartwig Coupling Reactions on Halogenated Indoles

To utilize reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings, this compound must first undergo halogenation (e.g., bromination or iodination) at a suitable position on the benzene ring, such as C4 or C6. This halogenated intermediate then becomes a versatile substrate for further functionalization.

The Suzuki-Miyaura coupling reaction involves the coupling of the halogenated indole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly effective for forming C-C bonds, allowing for the introduction of various aryl or heteroaryl substituents.

The Buchwald-Hartwig amination is a complementary reaction that forms C-N bonds. It couples the halogenated indole with a primary or secondary amine, also using a palladium catalyst system with a suitable ligand and base. This method provides direct access to arylamine structures.

| Reaction | Indole Substrate Example | Coupling Partner | Catalyst/Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Methyl 4-bromo-5-nitro-1H-indole-2-carboxylate | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | Methyl 4-aryl-5-nitro-1H-indole-2-carboxylate |

| Buchwald-Hartwig Amination | Methyl 4-bromo-5-nitro-1H-indole-2-carboxylate | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOtBu | Methyl 4-(dialkylamino)-5-nitro-1H-indole-2-carboxylate |

Double Dehydrogenative Heck Reaction with Indole-2-carboxylic Acids

The Dehydrogenative Heck Reaction (DHR) is a powerful C-H functionalization strategy that couples alkenes directly with C-H bonds, avoiding the need for pre-functionalized starting materials like halides. For indole substrates, this reaction is highly regioselective, typically occurring at the electron-rich C3 position. The reaction requires a palladium catalyst and a stoichiometric oxidant to regenerate the active catalytic species.

The parent carboxylic acid, 5-nitro-1H-indole-2-carboxylic acid, obtained from the hydrolysis of the corresponding methyl ester, can serve as a substrate for the DHR. Reaction with an alkene, such as styrene, in the presence of a palladium catalyst like Pd(OAc)₂ and an oxidant like benzoquinone, would yield the C3-vinylated indole.

The concept of a "double" dehydrogenative Heck reaction on this substrate is not a standard transformation. The initial vinylation at the C3 position deactivates the indole ring, making a second Heck reaction at another C-H bond on the same molecule challenging and generally not observed under typical DHR conditions. Therefore, the focus remains on the well-established single C3-olefination.

| Starting Material | Alkene Partner | Typical Conditions | Expected Product |

|---|---|---|---|

| 5-nitro-1H-indole-2-carboxylic acid | Styrene | Pd(OAc)₂, Benzoquinone (Oxidant), Acetic Acid (Solvent) | (E)-5-nitro-3-(2-phenylvinyl)-1H-indole-2-carboxylic acid |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Methyl 5-nitro-1H-indole-2-carboxylate. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete mapping of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. For this compound, the spectrum is expected to show distinct signals corresponding to the indole (B1671886) N-H proton, the three protons on the aromatic ring, the lone proton at the C3 position, and the three protons of the methyl ester group. The electron-withdrawing nature of the nitro group at the C5 position and the carboxylate group at the C2 position significantly influences the chemical shifts of the aromatic protons, typically shifting them to a lower field (higher ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, further aiding in the definitive assignment of each signal. tetratek.com.tr

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| N-H (Indole) | > 11.0 | Broad Singlet | 1H |

| H-4 | 8.5 - 8.7 | Doublet (d) | 1H |

| H-6 | 8.1 - 8.3 | Doublet of Doublets (dd) | 1H |

| H-7 | 7.6 - 7.8 | Doublet (d) | 1H |

| H-3 | 7.2 - 7.4 | Singlet (s) | 1H |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 160 - 165 |

| C-5 (NO₂-substituted) | 142 - 145 |

| C-7a | 138 - 140 |

| C-2 | 130 - 135 |

| C-3a | 128 - 130 |

| C-4 | 120 - 125 |

| C-6 | 118 - 120 |

| C-7 | 112 - 115 |

| C-3 | 105 - 110 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula.

For this compound (C₁₀H₈N₂O₄), the calculated monoisotopic mass is 220.0484 Da. An HRMS experiment would be expected to yield a measured mass extremely close to this theoretical value, confirming the molecular formula with high confidence.

The mass spectrum also provides structural information through the analysis of fragmentation patterns. Under electron ionization (EI), the molecule typically fragments in a predictable manner. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and nitric oxide (NO). nih.govtsijournals.com Esters may fragment through the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). libretexts.org

Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Interpretation |

|---|---|---|---|

| [M]⁺ | [C₁₀H₈N₂O₄]⁺ | 220.05 | Molecular Ion |

| [M-OCH₃]⁺ | [C₉H₅N₂O₃]⁺ | 189.03 | Loss of methoxy (B1213986) radical |

| [M-NO₂]⁺ | [C₁₀H₈NO₂]⁺ | 174.05 | Loss of nitro group |

| [M-COOCH₃]⁺ | [C₉H₇N₂O₂]⁺ | 175.05 | Loss of carbomethoxy radical |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Retention Time Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For this compound, HPLC is primarily used to assess the purity of a sample.

A common approach involves a reverse-phase HPLC method, typically utilizing a C18 stationary phase column. unina.it The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govsielc.com The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A UV detector is suitable for analysis, as the indole ring system and nitro group are strong chromophores. acs.org

In a typical analysis, a pure sample of this compound would appear as a single, sharp peak in the chromatogram. The area of this peak is proportional to the concentration of the compound. The presence of additional peaks would indicate impurities, and their peak areas can be used to quantify the level of impurity, often expressed as a percentage of the total area. The retention time (the time it takes for the compound to elute from the column) is a characteristic feature under a specific set of experimental conditions (e.g., column type, mobile phase composition, flow rate, and temperature) but is not an absolute identifier on its own.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in a characteristic spectrum of absorption bands.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. The most prominent features include the N-H stretch of the indole ring, the strong carbonyl (C=O) stretch of the ester, and two distinct, strong bands corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group. orgchemboulder.comspectroscopyonline.commdpi.com

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Indole N-H | Stretch | 3300 - 3400 | Medium, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Ester C=O | Stretch | 1710 - 1730 | Strong |

| Aromatic C=C | Stretch | 1600 - 1620 | Medium |

| Nitro N-O | Asymmetric Stretch | 1500 - 1550 | Strong |

| Nitro N-O | Symmetric Stretch | 1340 - 1370 | Strong |

Biological Activities and Mechanistic Investigations of Methyl 5 Nitro 1h Indole 2 Carboxylate and Its Analogues

Antiviral Activities

Human Immunodeficiency Virus type 1 (HIV-1) integrase is a crucial enzyme for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. This process involves two key steps: 3'-processing and strand transfer. Inhibitors of this enzyme, particularly those targeting the strand transfer step (integrase strand transfer inhibitors or INSTIs), are a vital component of modern antiretroviral therapy. The indole-2-carboxylic acid scaffold has emerged as a promising framework for the development of novel INSTIs.

Derivatives of indole-2-carboxylic acid have been shown to effectively inhibit the strand transfer step of HIV-1 integrase. nih.govnih.gov The mechanism of this inhibition is believed to involve the chelation of two magnesium ions (Mg2+) within the catalytic core of the enzyme. nih.gov This chelation is facilitated by the carboxylic acid moiety at the 2-position of the indole (B1671886) ring, along with adjacent heteroatoms, which disrupts the normal enzymatic function and prevents the integration of viral DNA into the host genome. nih.gov While specific strand transfer inhibition data for Methyl 5-nitro-1H-indole-2-carboxylate is not extensively detailed in the available research, the general activity of the indole-2-carboxylic acid class of compounds suggests its potential as an inhibitor. For instance, the parent indole-2-carboxylic acid has been shown to inhibit the integration of viral DNA with an IC50 value of 32.37 μM. nih.gov Optimization of this scaffold has led to derivatives with significantly enhanced potency, with some compounds exhibiting IC50 values in the low micromolar to even nanomolar range. nih.gov

The potency of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors is highly dependent on the nature and position of substituents on the indole ring. Structure-activity relationship (SAR) studies have revealed several key determinants for enhanced activity.

The presence of a carboxylic acid at the C2 position is a crucial feature for the metal-chelating mechanism that underlies the inhibition of the integrase enzyme. nih.gov Modifications at other positions of the indole core have been explored to improve the inhibitory effect:

Substitution at the C3 position: The introduction of a long branch at the C3 position of the indole core has been shown to improve the interaction with a hydrophobic cavity near the active site of the integrase enzyme, leading to a marked increase in inhibitory effect. nih.gov

Substitution at the C6 position: The introduction of a halogenated benzene (B151609) ring at the C6 position can lead to a significant improvement in the integrase inhibitory effect. nih.gov This is thought to be due to favorable π-π stacking interactions with the viral DNA. nih.gov

In addition to their anti-HIV activity, indole derivatives have been investigated for their potential against a range of other viral pathogens. A series of novel indole-2-carboxylate (B1230498) derivatives were synthesized and evaluated for their broad-spectrum antiviral activities. While specific data for the 5-nitro derivative is not available, some analogues have shown promising results against Influenza A virus and Coxsackie B3 virus.

For example, certain indole-2-carboxylate derivatives exhibited potent in vitro activity against the Influenza A/FM/1/47 virus , with some compounds showing IC50 values in the range of 7.53 to 9.43 μmol/L. The same study also identified a derivative with a notable selectivity index against Coxsackie B3 virus . It is important to note that the antiviral activity experiments against Hepatitis C Virus (HCV) for this series of compounds were reported as not yet complete. The broader class of indole alkaloids has also been shown to possess antiviral activities against various viruses, including influenza A virus, hepatitis C virus, and others, suggesting that the indole scaffold is a valuable starting point for the development of broad-spectrum antiviral agents. mdpi.com

| Compound Analogue | Virus | IC50 (μmol/L) |

|---|---|---|

| Indole-2-carboxylate derivative 8e | Influenza A/FM/1/47 | 8.13 |

| Indole-2-carboxylate derivative 8f | Influenza A/FM/1/47 | 9.43 |

| Indole-2-carboxylate derivative 14f | Influenza A/FM/1/47 | 7.53 |

HIV-1 Integrase Inhibition

Antimicrobial Activities

The emergence of antibiotic-resistant bacteria is a major global health concern, driving the search for new antimicrobial agents. Indole derivatives have been identified as a promising class of compounds with potential antibacterial activity. While specific data for this compound is limited, studies on related compounds highlight the potential of this scaffold.

For instance, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives were synthesized and showed good to very good antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. nih.gov The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.004 mg/mL to 0.045 mg/mL, with some derivatives exhibiting activity that exceeded that of the standard antibiotics ampicillin (B1664943) and streptomycin (B1217042) by 10 to 50-fold. nih.gov

The presence of the nitro group in aromatic compounds is often associated with antimicrobial activity. For example, a series of 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives demonstrated potent activity against Gram-positive bacteria, with MIC values as low as ≤8 microg/mL for the most active compound. nih.gov This suggests that the 5-nitro substitution on the indole ring of this compound could contribute favorably to its antibacterial properties.

| Compound Analogue Class | Bacterial Strain Type | MIC Range (mg/mL) |

|---|---|---|

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Gram-positive and Gram-negative | 0.004 - 0.045 |

Enzyme Inhibition Studies

Urease Enzyme Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.govnih.gov This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, where it allows the bacterium to survive in the acidic environment of the stomach, leading to conditions like peptic ulcers. nih.govniscpr.res.inresearchgate.net Consequently, the inhibition of urease is an area of active research for developing new antimicrobial agents. nih.gov

Various classes of organic compounds have been investigated as urease inhibitors, with research identifying several scaffolds capable of interacting with the enzyme's active site. niscpr.res.inresearchgate.net However, based on the available scientific literature, the specific inhibitory activity of this compound against the urease enzyme has not been reported.

Other Enzyme Modulation Activities

The indole-2-carboxylate and indole-2-carboxamide scaffold is a versatile template that has been utilized to design inhibitors for a range of other enzymes beyond FBPase. For instance, derivatives of indole-2-carboxamide have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, including pediatric brain tumors. nih.govnih.gov Such activities often imply the modulation of key enzymes in cell signaling pathways, such as protein kinases.

Furthermore, the indole-2-carboxylic acid framework has been explored in the development of inhibitors for HIV-1 integrase, an essential enzyme for viral replication. rsc.org Specific derivatives were designed to interact with the enzyme's active site, demonstrating that this scaffold can be adapted to target diverse enzymatic targets. rsc.org

Antioxidant Properties and Free Radical Scavenging Activity

Indole-containing compounds are widely recognized for their antioxidant and free-radical scavenging capabilities. nih.govresearchgate.net These properties are crucial for mitigating oxidative stress, a condition linked to numerous diseases, which arises from an imbalance of free radicals and antioxidants in the body. researchgate.netfrontiersin.org Free radicals are highly reactive molecules that can damage cells, and antioxidants neutralize them by donating an electron. ui.ac.idnih.gov

The antioxidant potential of various indolic compounds has been demonstrated through methods such as the 2,2'-azino-bis-(3-ethylbenzthiazoline-6-sulfonic acid) /H₂O₂/HRP decoloration assay. researchgate.net Studies on pineal indoles, for example, have shown potent inhibition of lipid peroxidation and the ability to scavenge superoxide (B77818) and hydroxyl radicals. nih.gov While direct data on this compound is limited, research on related structures containing a nitro-indole moiety has shown marked free radical scavenging capacity, indicating that this structural feature is compatible with antioxidant activity.

Anti-inflammatory Effects

The indole ring is a core component of many anti-inflammatory agents, most notably the non-steroidal anti-inflammatory drug (NSAID) indomethacin. chemrxiv.org Derivatives based on the indole-2-carboxamide and related structures have shown significant promise in modulating inflammatory responses. nih.govrsc.org Research has demonstrated that these compounds can effectively inhibit the production of key pro-inflammatory mediators. nih.govresearchgate.net

For example, novel derivatives incorporating the 5-nitro-1H-indole-2-carboxylic acid backbone have been synthesized and shown to potently inhibit the release of pro-inflammatory cytokines in cellular assays. nih.gov One such derivative, compound 13b from a synthesized series, demonstrated IC₅₀ values of 10.992 μM, 2.294 μM, and 12.901 μM for the inhibition of NO, IL-6, and TNF-α, respectively. nih.gov

Modulation of Signaling Pathways

The anti-inflammatory effects of indole derivatives are often rooted in their ability to modulate critical intracellular signaling pathways. researchgate.netmdpi.com A primary mechanism involves the inhibition of pathways that lead to the expression of pro-inflammatory genes. researchgate.net For instance, certain compounds can suppress the activation of nuclear factor-kappa B (NF-κB), a master regulator of inflammation. researchgate.net

Studies have shown that indole derivatives can significantly reduce the lipopolysaccharide (LPS)-induced upregulation of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in macrophage cell lines. chemrxiv.org This suppression of cytokine production indicates a direct interference with the signaling cascades that are triggered by inflammatory stimuli. chemrxiv.orgmdpi.com Furthermore, some derivatives have been observed to upregulate anti-inflammatory cytokines, such as IL-10, suggesting a dual role in resolving inflammation. chemrxiv.org

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

A key enzyme in the inflammatory process is inducible nitric oxide synthase (iNOS), which produces large quantities of nitric oxide (NO), a potent inflammatory mediator. nih.govnih.gov Overexpression of iNOS is implicated in the pathology of numerous inflammatory conditions. nih.gov The inhibition of iNOS is therefore a significant target for anti-inflammatory drug design.

Indole-containing compounds have been shown to exert their anti-inflammatory effects by targeting this enzyme. chemrxiv.org Research on indole derivatives of ursolic acid demonstrated a reduction in the protein expression of iNOS in LPS-stimulated macrophages. chemrxiv.org This suppression of iNOS leads to a decrease in NO production, thereby dampening the inflammatory response. chemrxiv.orgmdpi.com This mechanism is a critical component of the anti-inflammatory profile of this class of compounds.

Potential in Neurodegenerative Disease Research

The exploration of indole derivatives in the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease often focuses on their ability to modulate key pathological pathways. Research into analogues of this compound suggests potential therapeutic avenues.

For instance, a series of indole derivatives was designed and synthesized to act as multifunctional agents against Alzheimer's disease. rsc.org These compounds aimed to inhibit key enzymes involved in the progression of the disease. One notable compound from this series demonstrated significant neuroprotection against MPP+ induced neurotoxicity in SH-SY5Y neural cells, highlighting the potential of the indole core in protecting neurons from damage. rsc.org

Furthermore, the strategic design of hybrid molecules incorporating the indole structure has yielded promising results. Rivastigmine–indole hybrids have been developed as potential drug candidates for Alzheimer's disease. mdpi.com Certain hybrids exhibited notable inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. mdpi.com Moreover, some of these hybrid compounds displayed good antioxidant activity and were effective in inhibiting the self-aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. mdpi.com

The table below summarizes the neuroprotective activities of selected indole analogues, providing insights into the potential of this class of compounds.

| Compound Type | Observed Activity | Reference |

| Indole derivative | Significant neuroprotection against MPP+ insult to SH-SY5Y neural cells (52.62% at 1 µM). | rsc.org |

| Rivastigmine–indole hybrid | Inhibition of AChE and BChE, good antioxidant activity, and inhibition of Aβ42 self-aggregation. | mdpi.com |

| Indole-based MAO-B inhibitors | Protection of PC12 cells against 6-hydroxydopamine- and rotenone-induced oxidative stress. | nih.gov |

Interaction Studies with Biological Targets

The therapeutic potential of this compound and its analogues in neurodegenerative diseases is intrinsically linked to their ability to interact with specific biological targets. Key enzymes and receptors implicated in the pathophysiology of these disorders are primary subjects of these interaction studies.

Cholinesterases (AChE and BChE):

The inhibition of cholinesterases is a major therapeutic strategy for Alzheimer's disease. nih.gov Research has shown that esters of indol-2-carboxylic acid can act as inhibitors of these enzymes. nih.gov In one study, a quaternary ammonium (B1175870) salt of a 1H-indole-2-carboxylic acid derivative containing a nitro group demonstrated the most potent activity against acetylcholinesterase. nih.gov This suggests that the nitro-substituted indole-2-carboxylate scaffold has the potential to interact effectively with the active site of AChE.

Monoamine Oxidases (MAO-A and MAO-B):

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. nih.gov MAO-B inhibitors, in particular, are of interest for the treatment of Parkinson's disease. Studies on indole-based inhibitors have revealed their potential to selectively target MAO-B. For instance, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide was identified as a novel, selective, and competitive inhibitor of human monoamine oxidase B. researchgate.net The synthesis of 1-methyl-5-nitro-1H-indole has also been reported in the context of developing MAO inhibitors. nih.gov These findings indicate that the 5-nitroindole (B16589) core can be a key structural feature for MAO-B inhibition.

Other Neuronal Receptors:

Indole derivatives have also been studied for their interactions with various serotonin (B10506) (5-HT) receptor subtypes. nih.gov While specific studies on this compound are not prevalent, the general class of indolealkylamines has been shown to bind to 5-HT1A and 5-HT2A receptors. nih.gov The interaction with these receptors, which are involved in mood, cognition, and other central nervous system functions, could represent another avenue for the therapeutic application of 5-nitroindole derivatives in neurological disorders.

The following table details the inhibitory activities of various indole analogues against key biological targets relevant to neurodegenerative diseases.

| Compound/Analogue Type | Target Enzyme/Receptor | Inhibitory Activity (IC50/Ki) | Reference |

| Quaternary ammonium salt of 1H-indole-2-carboxylic acid derivative (nitro-substituted) | Acetylcholinesterase (AChE) | Most potent in series (specific value not provided) | nih.gov |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | Monoamine Oxidase B (MAO-B) | Ki = 94.52 nM | researchgate.net |

| Indole derivative (multifunctional agent) | Human MAO-A | IC50 = 4.31 µM | rsc.org |

| Indole derivative (multifunctional agent) | Human MAO-B | IC50 = 2.62 µM | rsc.org |

| Indole derivative (multifunctional agent) | eeAChE | IC50 = 3.70 µM | rsc.org |

| Indole derivative (multifunctional agent) | eqBuChE | IC50 = 2.82 µM | rsc.org |

Structure Activity Relationship Sar and Computational Studies

Systematic SAR Investigations of Substituted Indole-2-carboxylates

The indole-2-carboxylate (B1230498) scaffold is a versatile template in medicinal chemistry, and its biological activity can be finely tuned through systematic structural modifications. Structure-activity relationship (SAR) studies have been crucial in identifying key structural features that govern the potency and selectivity of these compounds for various biological targets.

The biological profile of indole-2-carboxylates is highly sensitive to the nature and position of substituents on the indole (B1671886) ring.

C3 Position: Modifications at the C3 position significantly impact activity. For cannabinoid CB1 receptor allosteric modulators, the presence of short alkyl groups at the C3 position was found to enhance potency. nih.gov In another context, a series of indole-2-carboxylates with various side chains at C3 were evaluated as antagonists for the strychnine-insensitive glycine binding site, with a 3-[2-[(Phenylamino)carbonyl]ethenyl] derivative showing nanomolar affinity. nih.gov Studies on indole-imidazole hybrids have also shown that the type of substituent at the C3 position can dramatically alter biological properties; for instance, alkyl substituents can enhance cytoprotective effects. mdpi.com

C5 Position: The C5 position is a critical determinant of biological activity. For instance, the introduction of a chloro or fluoro group at the C5 position of 1H-indole-2-carboxamides enhanced their potency as CB1 receptor allosteric modulators. nih.gov In the context of antiproliferative activity, the presence of a methoxy (B1213986) group at the C5- or C6-position of the indole nucleus contributed to optimal activity against several cancer cell lines. researchgate.net

C6 Position: Similar to the C5 position, substitution at C6 plays a vital role. The presence of a methoxy group at C6 has been linked to potent antiproliferative activity. researchgate.net In the development of HIV-1 integrase inhibitors, introducing a halogenated benzene (B151609) ring at the C6 position of an indole-2-carboxylic acid scaffold led to effective binding with viral DNA through π–π stacking interactions. nih.gov However, a longer side chain at C6, while forming a halogen bond with residue Tyr143, resulted in a lower ligand efficiency compared to a shorter chain, suggesting that a flexible, short chain at C6 is preferable for this specific target. nih.gov

Table 1: Influence of Substituents at Indole Ring Positions on Biological Activity

| Position | Substituent | Target/Activity | Observed Effect |

| C3 | Short alkyl groups | CB1 Receptor Modulation | Enhanced potency nih.gov |

| C3 | 2-[(Phenylamino)carbonyl]ethenyl | Glycine Binding Site Antagonist | Nanomolar affinity nih.gov |

| C5 | Chloro or Fluoro | CB1 Receptor Modulation | Enhanced potency nih.gov |

| C5 | Methoxy | Antiproliferative | Contributed to optimal activity researchgate.net |

| C6 | Methoxy | Antiproliferative | Contributed to optimal activity researchgate.net |

| C6 | Halogenated benzene ring | HIV-1 Integrase Inhibition | Effective binding via π–π stacking nih.gov |

The position of the electron-withdrawing nitro group on the indole ring is a critical factor that dictates the compound's affinity and selectivity for its biological targets. A study synthesizing nitro-substituted indole analogues to target melatoninergic subtype receptors demonstrated this positional importance. nih.govacs.org When the nitro group was placed at the 6- or 7-position, the resulting compounds lost affinity for the MT(3) receptor subtype while maintaining good affinity for MT(1) and MT(2) receptors. nih.govacs.org In stark contrast, the 4-nitro isomer exhibited very high, nanomolar affinity and significant selectivity for the MT(3) binding sites. nih.govacs.org

In computational studies of chalcones, it was found that a nitro group at the ortho position of either aromatic ring resulted in the highest anti-inflammatory activity, as confirmed by docking with COX-1 and COX-2 enzymes. mdpi.com This highlights that the specific placement of the nitro group is crucial for establishing productive interactions within a target's binding site.

Modification of the ester group at the C2 position of the indole ring is a common strategy to alter the compound's physicochemical properties and biological activity. This functional group can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, hydrazides, and other derivatives. nih.govmdpi.com

In a study of small molecule HIV-1 fusion inhibitors, a significant improvement in activity was observed when a free carboxylic acid was converted to its methyl ester. acs.org The carbomethoxy substituents were found to be at least 10 times more active than the corresponding carboxylic acids, suggesting that the ester may improve cell permeability or engage in more favorable interactions within the binding pocket. acs.org The process of transesterification, for example from an ethyl ester to a methyl ester, can be achieved using reagents like sodium methoxide in methanol. mdpi.com The synthesis of indole-2-carboxamides from their corresponding carboxylic acids is also a widely used strategy to explore new chemical space and modulate biological activity. nih.govnih.gov

Molecular Docking Simulations

Computational methods, particularly molecular docking, are invaluable tools for understanding the interactions of indole-2-carboxylate derivatives at the molecular level. These simulations provide insights into how these ligands bind to their protein targets, guiding the rational design of more potent and selective molecules.

Molecular docking simulations have been successfully used to predict the binding conformations and estimate the binding affinities of indole derivatives with various protein targets. For example, in the development of HIV-1 integrase inhibitors, docking studies of an indole-2-carboxylic acid derivative revealed a putative binding mode where the compound chelates two Mg²⁺ ions and engages in π-stacking interactions with the 3' terminal adenosine of the processed viral DNA. nih.gov

In another study, an indole derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), was docked against several proteins involved in inflammation, such as NF-κB, STAT-3, COX-2, and TNF-α. nih.gov The in silico docking data corroborated experimental findings, predicting a strong binding affinity and suggesting a mechanism of action involving the inhibition of reactive oxygen species and inflammation. nih.gov Similarly, docking studies of indole-2-carboxamides against the epidermal growth factor receptor (EGFR) showed that substitution patterns at the C3 and C5 positions of the indole ring had a significant impact on the van der Waals interaction surface within the protein's binding pocket. nih.gov

Docking studies are instrumental in elucidating the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, and π-stacking. For nitro-substituted ligands like Methyl 5-nitro-1H-indole-2-carboxylate, a particularly important interaction is the π-hole interaction. nih.gov The nitro group creates a region of positive electrostatic potential on the nitrogen atom (the π-hole), which can form a favorable interaction with electron-rich atoms like the oxygen of a protein's carbonyl group or the sulfur of a methionine residue. nih.gov

Docking of a 7-nitro-1H-indole derivative into checkpoint kinase 2 revealed a very short π-hole interaction distance of 2.81 Å between the nitro nitrogen and the oxygen of Met-304. nih.gov This type of interaction can contribute significantly to binding affinity, with calculated energies of around -5 kcal/mol. nih.gov In the case of HIV-1 integrase inhibitors, the binding mode analysis showed that a C6 halogenated benzene ring on the indole scaffold could effectively bind with viral DNA via π–π stacking interactions. nih.gov These detailed interaction maps are crucial for the structure-based design of new, optimized inhibitors.

Table 2: Summary of Predicted Ligand-Receptor Interactions from Docking Studies

| Target Protein | Ligand Class/Derivative | Key Interacting Residues/Moieties | Type of Interaction Predicted |

| HIV-1 Integrase | Indole-2-carboxylic acid | Viral DNA (dC20), Mg²⁺ ions | π–π stacking, Metal chelation nih.gov |

| Checkpoint Kinase 2 | 7-Nitro-1H-indole | Met-304 | π-hole interaction nih.gov |

| EGFR | 5-Haloindole-2-carboxamide | Leu764, Thr766 | Halogen bonding, Van der Waals nih.gov |

| NF-κB, STAT-3, TNF-α | Nitro-indole acetohydrazide | Active site residues | Hydrogen bonding, Hydrophobic nih.gov |

| Cytochrome c peroxidase | Nitro aromatic ligand | Met-228 | π-hole interaction nih.gov |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

The evaluation of a compound's ADMET properties is a critical component in the drug discovery and development process, providing insights into its likely behavior within a biological system. For this compound, in silico computational tools are employed to predict these pharmacokinetic and toxicity parameters, offering a preliminary assessment of its potential as a therapeutic agent.

In Silico Prediction of Pharmacokinetic Properties

Computational models are utilized to estimate the absorption, distribution, metabolism, and excretion characteristics of this compound. These predictions are based on its structural features and comparison to databases of known compounds. The following table summarizes key predicted pharmacokinetic properties for a closely related analog, Methyl 5-nitro-1H-indole-3-carboxylate, which can provide insights into the likely profile of the target compound.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties

| Property | Predicted Value | Implication |

|---|---|---|

| Physicochemical Properties | ||

| Num. heavy atoms | 16 | Influences molecular size and interactions. |

| Num. arom. heavy atoms | 9 | Contributes to the compound's aromaticity and potential for pi-stacking interactions. |

| Fraction Csp3 | 0.1 | Indicates a high degree of unsaturation, common in aromatic compounds. |

| Num. rotatable bonds | 3 | A low number suggests conformational rigidity, which can be favorable for binding affinity. |

| Num. H-bond acceptors | 4.0 | Potential to form hydrogen bonds with biological targets. |

| Num. H-bond donors | 1.0 | Potential to form hydrogen bonds with biological targets. |

| Molar Refractivity | 58.4 | Relates to the molecule's volume and polarizability. |

| TPSA (Topological Polar Surface Area) | 82.74 Ų | A key descriptor for predicting drug absorption and brain penetration. |

| Lipophilicity | ||

| Log Po/w (iLOGP) | 1.73 | Indicates moderate lipophilicity, which is often optimal for drug-like molecules. |

| Log Po/w (XLOGP3) | 1.73 | Alternative calculation method for lipophilicity, showing good agreement. |

| Log Po/w (WLOGP) | 1.86 | Atomistic method for lipophilicity prediction. |

| Log Po/w (MLOGP) | 1.86 | Topological method for lipophilicity prediction. |

| Water Solubility | ||

| Log S (ESOL) | -2.5 | Predicted to be moderately soluble in water. |

| Solubility (ESOL) | 0.2 mg/ml | Quantitative prediction of water solubility. |

| Pharmacokinetics | ||

| GI absorption (BOILED-Egg) | High | Predicted to be well-absorbed from the gastrointestinal tract. wikipedia.org |

| BBB permeant (BOILED-Egg) | Yes | Predicted to be capable of crossing the blood-brain barrier. wikipedia.org |

| P-gp substrate | No | Not likely to be actively effluxed from cells by P-glycoprotein. |

| CYP1A2 inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. wikipedia.org |

| CYP2C19 inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. wikipedia.org |

| CYP2C9 inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. wikipedia.org |

| CYP2D6 inhibitor | No | Less likely to interact with drugs metabolized by this enzyme. |

| CYP3A4 inhibitor | No | Less likely to interact with drugs metabolized by this enzyme. |

| Log Kp (skin permeation) | -6.0 cm/s | Low predicted skin permeability. |

| Drug-likeness | ||

| Lipinski | Yes (0 violations) | Fulfills the criteria for a drug-like molecule based on Lipinski's rule of five. |

| Ghose | Yes | Meets the Ghose filter criteria for drug-likeness. |

| Veber | Yes | Conforms to Veber's rules for good oral bioavailability. |

| Egan | Yes | Passes the Egan criteria for good oral bioavailability. |

| Muegge | Yes | Satisfies the Muegge criteria for a drug-like compound. |

| Bioavailability Score | 0.55 | Indicates a good probability of having adequate oral bioavailability. wikipedia.org |

| Medicinal Chemistry | ||

| PAINS | 0 alerts | No alerts for Pan-Assay Interference Compounds, suggesting specificity of action. |

| Brenk | 1 alert (nitro group) | The nitroaromatic group is a potential structural alert for toxicity. frontiersin.org |

| Lead-likeness | Yes (1 violation) | Generally conforms to the properties of a lead compound, with one minor violation. |

Note: The data in this table is based on in silico predictions for a closely related structural analog and should be considered as an estimation for this compound.

Quantum Chemistry and Mechanistic Insights

Quantum chemical calculations provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of this compound. Density Functional Theory (DFT) is a commonly employed method for these investigations, offering a good balance between accuracy and computational cost.

A theoretical study on the related compound, methyl 1H-indole-5-carboxylate, using DFT with the B3LYP, M06-2X, and CAM-B3LYP functionals and a 6-311++G(d,p) basis set, provides a foundation for understanding the electronic properties of the indole core. researchgate.net For this compound, the presence of the electron-withdrawing nitro group at the 5-position and the methyl carboxylate group at the 2-position will significantly influence the electronic distribution and reactivity of the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions, acting as the primary sites for electron donation and acceptance, respectively.

The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the electron-withdrawing nature of the nitro and carboxylate groups is expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted indole. The nitro group, in particular, will significantly lower the LUMO energy, making the molecule a better electron acceptor. The distribution of the HOMO and LUMO across the molecule will indicate the most likely sites for nucleophilic and electrophilic attack, respectively.

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Will show negative potential around the oxygen atoms of the nitro and carboxylate groups, indicating sites susceptible to electrophilic attack. Positive potential is expected around the N-H proton. |

These quantum chemical parameters are crucial for understanding the molecule's reactivity, intermolecular interactions, and potential to bind to biological targets. They provide mechanistic insights into how this compound might interact on a molecular level.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl 5-nitro-1H-indole-3-carboxylate |

Derivatives and Analogues Research

Synthesis and Evaluation of N-Substituted Indole-2-carboxylates (e.g., 1-Methyl-5-nitro-1H-indole-2-carboxylic acid)

The nitrogen atom of the indole (B1671886) ring is a common site for substitution to modulate the pharmacological properties of indole-2-carboxylate (B1230498) derivatives. The synthesis of N-substituted compounds often involves the reaction of the parent indole with an alkylating or arylating agent in the presence of a base.

A straightforward example is the synthesis of 1-Methyl-5-nitro-1H-indole-2-carboxylic acid. This process begins with the N-alkylation of 5-Nitro-1H-indole-2-carboxylic acid ethyl ester. The indole ester is dissolved in an appropriate solvent like dimethylformamide (DMF), and a base such as sodium hydride (NaH) is added to deprotonate the indole nitrogen. Subsequently, an alkylating agent, iodomethane, is introduced to yield the N-methylated product. Hydrolysis of the ester group during the reaction workup yields the final carboxylic acid. chemicalbook.com

Broader synthetic strategies have been developed for creating a variety of N-substituted indoles. One such method is the copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides. organic-chemistry.org This reaction, using a copper(I) oxide (Cu₂O) catalyst, effectively couples the indole nitrogen with various aryl groups, demonstrating good tolerance for different functional groups on the aryl halide. organic-chemistry.org Optimization of this reaction has identified potassium phosphate (B84403) (K₃PO₄) as an effective base and N-methylpyrrolidone (NMP) as a suitable solvent. organic-chemistry.org

The biological evaluation of these N-substituted derivatives has revealed a range of activities. For instance, a series of 1-morpholino/piperidinomethyl-5-nitroindole-2,3-dione-3-thiosemicarbazones, derived from 5-nitro-1H-indole-2,3-dione, were synthesized and evaluated for their cytotoxic effects. researchgate.netnih.gov One of the most active compounds, 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone, showed significant activity against a non-small cell lung cancer cell line (HOP-62) and several leukemia cell lines in the National Cancer Institute's screening. nih.gov

Further research into functionalized indole-2-carboxylates has involved Mannich reactions, where ethyl-1H-indole-2-carboxylates react with formaldehyde (B43269) and morpholine (B109124) to yield ethyl 3-(morpholinomethyl)-substituted-1H-indole-2-carboxylates. nih.gov These derivatives have been investigated for a spectrum of biological activities, including antimicrobial, tranquilizing, and anticonvulsant properties. nih.gov

Indole-2-carboxamide Derivatives as Bioactive Agents

The conversion of the carboxylic acid or ester function at the C2 position of the indole ring into a carboxamide is a key strategy for generating bioactive molecules. This modification allows for the introduction of diverse substituents, significantly influencing the compound's interaction with biological targets. Indole-2-carboxamides have demonstrated a wide array of pharmacological activities. arkat-usa.org

The synthesis of these derivatives typically involves converting the indole-2-carboxylic acid into its more reactive acid chloride, followed by coupling with a desired amine. eurjchem.com This approach has been used to create extensive libraries of compounds for screening.

Biological Activities of Indole-2-carboxamide Derivatives:

| Biological Activity | Examples and Findings | References |

| Anticancer | A series of N-thiazolyl-indole-2-carboxamide derivatives showed significant cytotoxicity against various cancer cell lines. acs.org Other indole-2-carboxamides demonstrated potent antiproliferative activity by inhibiting kinases like EGFR, VEGFR-2, and BRAFV600E. mdpi.comnih.gov Compound 9a, an indoleamide derivative, exhibited remarkable cytotoxic and antiproliferative effects against atypical teratoid/rhabdoid tumor cells. nih.gov | acs.orgmdpi.comnih.govnih.gov |

| Anti-inflammatory | An indole-2-carboxamide derivative, designated LG4, was found to alleviate diabetic kidney disease by inhibiting MAPK-mediated inflammatory responses. nih.gov | nih.gov |

| Antioxidant | N-substituted indole-2-carboxamides have been synthesized and screened for their antioxidant potential. eurjchem.com Certain compounds showed a strong inhibitory effect on superoxide (B77818) anions and lipid peroxidation, indicating potent antioxidant properties. scilit.com | eurjchem.comscilit.com |

| Antimicrobial | 5-Bromoindole-2-carboxamides have been synthesized and evaluated for their antibacterial activity against pathogenic Gram-negative bacteria. researchgate.net | researchgate.net |

| Enzyme Inhibition | Indolylarylsulfone carboxamides have been reported as potential anti-HIV-1 agents, and other derivatives act as inhibitors of the androgen receptor, showing antiproliferative activity against prostate cancer cells. arkat-usa.org | arkat-usa.org |

The indole-2-carboxamide scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple types of receptors and enzymes with high affinity. arkat-usa.orgacs.org

Novel Ring Systems Incorporating the Indole-2-carboxylate Scaffold

To explore new chemical space and develop compounds with unique pharmacological profiles, researchers have used the indole-2-carboxylate framework as a building block for constructing more complex, fused heterocyclic systems. These novel ring systems often exhibit enhanced or entirely new biological activities compared to their simpler precursors.

One approach involves the Vilsmeier-Haack formylation of ethyl indole-2-carboxylates to introduce a formyl group at the C3 position. nih.govresearchgate.net This formyl derivative serves as a versatile intermediate for further cyclization reactions. For example, reaction of the 3-formyl intermediate with hydrazine (B178648) hydrate (B1144303) leads directly to the formation of pyridazino[4,5-b]indol-4(5H)-ones, a class of fused heterocyclic compounds. nih.govresearchgate.net

Another strategy involves the cyclization of indole-2-carbohydrazide. For instance, 5,7-dichloro-1H-indole-2-carbohydrazide can be cyclized with methyl orthoformate to produce a triazino[4,5-a]indol-1(2H)-one derivative, adding a triazine ring to the indole scaffold. nih.govresearchgate.net

The combination of the indole nucleus with other privileged heterocycles, such as thiazole, has also been explored. By synthesizing N-thiazolyl-indole-2-carboxamide compounds, researchers aim to create hybrid molecules that may exhibit synergistic effects by targeting multiple biological pathways. acs.org The indole-2-carboxamide itself is considered a versatile precursor for accessing various polycyclic fused indole ring systems through both intramolecular and intermolecular cyclization reactions. rsc.org

Recently, a novel tetracyclic indole ring system, 8,9,10,10a-tetrahydroimidazo[1,2-b]pyrrolo[4,3,2-de]isoquinolin-6(2H)-one, was synthesized through an acid-catalyzed cascade reaction starting from a 3-formyl-1H-indole-4-carboxylate intermediate. nih.gov This highlights the potential for discovering unprecedented molecular scaffolds based on indole precursors. nih.gov

Development of Multi-Target Agents from Indole Derivatives

The complexity of many diseases, such as cancer and neurodegenerative disorders, has spurred the development of multi-target-directed ligands (MTDLs). tandfonline.com This approach involves designing a single molecule capable of modulating multiple biological targets simultaneously, which can be more effective than targeting a single pathway. researchgate.net The indole scaffold is a prominent framework for the design of such agents. tandfonline.comnih.gov

Researchers have successfully designed and synthesized indole derivatives that act as dual inhibitors. For example, a series of indole derivatives were developed to function as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key targets in cancer therapy. nih.gov Similarly, certain indole-2-carboxamides have been investigated as multi-kinase inhibitors, showing activity against EGFR, VEGFR-2, and BRAFV600E. mdpi.com

In the context of Alzheimer's disease, which has a multifactorial pathology, indole derivatives have been designed to hit several targets at once. Novel indole compounds incorporating oxathiolanyl, pyrazolyl, and pyrimidinyl heterocyclic linkers have been synthesized and evaluated as inhibitors of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), two important enzymes in Alzheimer's pathology. tandfonline.comnih.gov

The strategy of creating multi-target agents often involves linking different pharmacophores together. The indole nucleus frequently serves as the core scaffold to which other functional groups or heterocyclic systems are attached to achieve the desired polypharmacological profile. tandfonline.com

Advanced Research Applications and Future Directions

Pharmaceutical Development as Drug Scaffolds

Methyl 5-nitro-1H-indole-2-carboxylate and its close analogs, such as Ethyl 5-nitro-1H-indole-2-carboxylate, are pivotal intermediates in the synthesis of a diverse range of pharmaceutical agents. chemimpex.com The inherent reactivity of the nitroindole structure makes it a valuable building block for developing novel drug candidates, particularly in the fields of oncology and anti-inflammatory therapies. chemimpex.com

Research has demonstrated that derivatives of 5-nitroindole (B16589) can be synthesized to target specific biological pathways. For instance, a series of indole-2-carboxylic acid derivatives have been designed and synthesized as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. rsc.org In these studies, the 5-nitroindole-2-carboxylic acid core was modified at various positions to optimize inhibitory activity. rsc.org

Furthermore, the 5-nitroindole scaffold has been investigated for its potential in developing anticancer agents. nih.gov Lead-optimization strategies for compounds targeting c-Myc G-quadruplex (G4) DNA, a structure implicated in cancer development, have utilized the 5-nitroindole core. nih.gov Biological analyses have shown that substituted 5-nitroindole scaffolds can bind to the c-Myc promoter G-quadruplex, downregulate c-Myc expression, and induce cell-cycle arrest in cancer cells. nih.gov

The following table summarizes the biological activities of some 5-nitroindole derivatives:

| Derivative Type | Target | Biological Activity | Reference |

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | Inhibition of viral replication | rsc.org |

| Pyrrolidine-substituted 5-nitroindoles | c-Myc G-quadruplex | Anticancer, downregulation of c-Myc | nih.gov |

| 2-oxo-1-pyrrolidine analogues | Not specified | Pharmaceutically active | sigmaaldrich.com |

| Pyridyl-ethenyl-indoles | Tryptophan dioxygenase | Potential anticancer immunomodulators | sigmaaldrich.com |

Chemical Biology Probes

The unique electronic properties of the nitroaromatic system in this compound make it a candidate for the development of chemical biology probes. While direct applications of this specific compound are still emerging, the broader class of nitroaromatic compounds is utilized in designing probes for studying biological processes.

A significant application of nitroaromatic compounds is in the development of hypoxia-activated fluorescent probes. These probes are designed to become fluorescent only under low-oxygen (hypoxic) conditions, which are characteristic of many solid tumors. The nitro group can be reduced by cellular nitroreductases under hypoxic conditions, leading to a change in the molecule's electronic structure and initiating a fluorescent signal. This allows for the specific imaging of hypoxic tissues.

While specific studies on this compound as a hypoxia probe are not yet prevalent, its nitroindole core suggests a potential for such applications. The development of indole-based probes could offer advantages in terms of cellular uptake and localization.

Potential in Agricultural Chemistry

The exploration of indole (B1671886) derivatives in agriculture is an expanding field, and Ethyl 5-nitro-1H-indole-2-carboxylate, a close analog of the methyl ester, is being investigated for its potential in creating novel agrochemicals. chemimpex.com The goal is to develop compounds that can improve crop protection and increase yield. chemimpex.com The indole structure is a common motif in plant biochemistry, suggesting that indole-based compounds could interact with various plant physiological processes.

The potential applications in agricultural chemistry for this class of compounds include:

Herbicides: By designing molecules that selectively inhibit essential enzymes in weeds.

Fungicides: The development of compounds that can combat fungal pathogens affecting crops.

Plant Growth Regulators: Modifying the indole scaffold to influence plant development, such as promoting root growth or flowering.

Further research is needed to fully elucidate the specific activities and potential of this compound and its derivatives in agricultural applications.

Emerging Applications in Materials Science

The electronic properties of this compound and its analogs also position them as interesting candidates for materials science research. chemimpex.com The conjugated π-system of the indole ring, combined with the electron-withdrawing nature of the nitro group, can impart useful electronic and optical properties to materials.

Ethyl 5-nitro-1H-indole-2-carboxylate is being explored for its potential in the development of advanced materials, including: chemimpex.com

Organic Semiconductors: The ability to tune the electronic properties of indole derivatives through chemical modification makes them attractive for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Sensors: The potential for these molecules to interact with specific analytes, leading to a detectable change in their optical or electronic properties, makes them candidates for the development of chemical sensors.

This area of research is still in its early stages, but the versatility of the 5-nitroindole-2-carboxylate scaffold suggests a promising future in the creation of novel functional materials.

Strategies for Further Compound Optimization

The optimization of this compound for various applications relies on synthetic strategies that allow for the modification of its core structure. Structure-activity relationship (SAR) studies are crucial in guiding these modifications to enhance desired properties while minimizing off-target effects. nih.gov

Key strategies for optimization include:

Modification of the Ester Group: Changing the methyl ester to other alkyl or aryl esters can influence the compound's solubility, cell permeability, and metabolic stability. chemimpex.com

Substitution on the Indole Ring: Introducing various substituents at different positions of the indole nucleus can modulate the electronic properties and steric profile of the molecule, leading to altered biological activity. rsc.org

Functionalization of the N-H Group: Alkylation or acylation of the indole nitrogen can significantly impact the compound's binding affinity to biological targets. chemicalbook.com

Derivatization of the Carboxylate Group: Converting the carboxylic acid (obtained from hydrolysis of the ester) into amides or other functional groups can create new interactions with target proteins. nih.gov

The following table outlines some synthetic approaches for creating derivatives of 5-nitroindole-2-carboxylic acid:

| Starting Material | Reagents and Conditions | Product | Application | Reference |

| 5-Nitro-lH-indole-2-carboxylic acid ethyl ester | NaH, Iodomethane in DMF | 1-Methyl-5-nitro-lH-indole-2-carboxylic acid | Pharmaceutical intermediate | chemicalbook.com |

| 5-nitroindole-2-carboxylic acid | Esterification | Isopropyl 5-nitro-1H-indole-2-carboxylate | HIV-1 integrase inhibitor intermediate | rsc.org |

| Isopropyl 5-nitro-1H-indole-2-carboxylate | Vilsmeier–Haack reaction, then reduction | Isopropyl 3-(hydroxymethyl)-5-nitro-1H-indole-2-carboxylate | HIV-1 integrase inhibitor intermediate | rsc.org |

Challenges and Opportunities in Indole-Based Drug Discovery

The indole scaffold, while immensely promising, presents both challenges and opportunities in the realm of drug discovery.

Challenges:

Metabolic Instability: The indole ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to rapid clearance and reduced bioavailability of drug candidates.

Toxicity: Certain substitutions on the indole ring can lead to toxicity, necessitating careful toxicological evaluation of new derivatives.

Synthesis Complexity: The synthesis of complex, multi-substituted indole derivatives can be challenging and require multi-step procedures. nih.gov

Selectivity: Achieving high selectivity for a specific biological target over others can be difficult due to the widespread interaction of the indole motif with various proteins.

Opportunities:

Chemical Diversity: The indole scaffold is highly amenable to chemical modification, allowing for the creation of vast libraries of diverse compounds for screening. nih.gov

Privileged Scaffold: The frequent occurrence of the indole motif in biologically active natural products suggests its inherent ability to interact favorably with biological macromolecules.

Broad Therapeutic Potential: Indole derivatives have shown promise in a wide range of therapeutic areas, including cancer, infectious diseases, and neurological disorders, offering numerous avenues for drug development.

New Target Identification: The exploration of novel indole derivatives can lead to the identification of new biological targets and a better understanding of disease mechanisms.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 5-nitro-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

- The compound is typically synthesized via nitration of methyl indole-2-carboxylate derivatives. A key method involves regioselective nitration at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts . Alternative routes include palladium-catalyzed cross-coupling reactions for functionalization, though nitro groups may require protection to avoid side reactions . Yield optimization often hinges on stoichiometry, solvent choice (e.g., dichloromethane for solubility), and reaction time.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- 1H NMR : The indole NH proton appears as a singlet near δ 12 ppm, while the nitro group deshields adjacent protons (e.g., H-4 and H-6) to δ 8.2–8.5 ppm. The methyl ester resonates as a singlet at δ 3.9–4.1 ppm .

- IR : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch) confirm nitration. The ester carbonyl (C=O) appears at ~1700 cm⁻¹ .

- MS : Molecular ion peaks at m/z 236 [M]⁺, with fragmentation patterns showing loss of NO₂ (45 Da) and COOCH₃ (59 Da) .

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

- The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and halogenated solvents (CHCl₃). Stability is compromised under prolonged light exposure due to nitro group photoreactivity; storage at –20°C in amber vials is recommended . Nitro-indole derivatives are also sensitive to strong bases, which may hydrolyze the ester moiety .

Advanced Research Questions

Q. How does the nitro group at the 5-position influence the electronic and steric properties of the indole core in catalytic reactions?

- The nitro group is a strong electron-withdrawing substituent, reducing electron density at the indole C-3 position (Hammett σₚ⁺ ≈ 1.27), which affects reactivity in electrophilic substitutions. Steric hindrance at the 5-position can direct regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) toward the 3- or 6-positions . Computational studies (DFT) reveal that the nitro group lowers the LUMO energy, facilitating nucleophilic attack at the indole β-position .

Q. What strategies resolve contradictions in crystallographic data for nitro-substituted indole derivatives?

- Discrepancies in unit cell parameters or bond angles may arise from polymorphism or twinning. Using SHELX for refinement, employ the TWIN command to model twin laws and the HKLF 5 format for multi-component datasets . High-resolution data (≤0.8 Å) and temperature-dependent crystallography (100–300 K) can mitigate thermal motion artifacts . For example, a related compound, ethyl 5-fluoroindole-2-carboxylate, required anisotropic displacement parameter refinement to resolve positional disorder .

Q. How can computational modeling predict the reactivity of this compound in drug discovery applications?

- Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model nitro group reduction potentials and tautomeric equilibria. Molecular docking (AutoDock Vina) assesses interactions with biological targets (e.g., kinases), where the nitro group may form hydrogen bonds with active-site residues . Comparative studies with 5-hydroxyindole-2-carboxylate derivatives highlight nitro’s role in enhancing binding affinity but reducing metabolic stability .

Methodological Guidance

Designing a reaction pathway to replace the nitro group with amino or other functional groups:

- Catalytic hydrogenation (H₂, Pd/C, 1 atm, 25°C) reduces NO₂ to NH₂. For acid-sensitive substrates, use Zn/HCl or SnCl₂ in ethanol. Protect the indole NH with Boc groups to prevent side reactions during reduction . Post-reduction, characterize the amino derivative via diazotization followed by coupling with β-naphthol to confirm NH₂ presence .

Addressing conflicting HPLC purity results for this compound:

Retrosynthesis Analysis